2-methoxy-N-(1-methyl-2-oxopyrrolidin-3-yl)propanamide
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Overview
Description
2-methoxy-N-(1-methyl-2-oxopyrrolidin-3-yl)propanamide is a chemical compound that belongs to the class of amides It features a pyrrolidinone ring, which is a five-membered lactam, and a methoxy group attached to the propanamide chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methoxy-N-(1-methyl-2-oxopyrrolidin-3-yl)propanamide can be achieved through several synthetic routes. One common method involves the reaction of 2-methoxypropanoic acid with 1-methyl-2-oxopyrrolidine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is typically carried out in an anhydrous solvent such as dichloromethane at room temperature.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and optimized reaction conditions can enhance yield and purity. The choice of solvents, catalysts, and purification techniques is crucial to ensure the scalability and cost-effectiveness of the production process.
Chemical Reactions Analysis
Types of Reactions
2-methoxy-N-(1-methyl-2-oxopyrrolidin-3-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The carbonyl group in the pyrrolidinone ring can be reduced to form a hydroxyl group.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).
Major Products Formed
Oxidation: Formation of 2-methoxy-N-(1-methyl-2-oxopyrrolidin-3-yl)propanoic acid.
Reduction: Formation of 2-methoxy-N-(1-methyl-2-hydroxypyrrolidin-3-yl)propanamide.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-methoxy-N-(1-methyl-2-oxopyrrolidin-3-yl)propanamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with various biological activities.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-methoxy-N-(1-methyl-2-oxopyrrolidin-3-yl)propanamide involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to a modulation of biological processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-methoxy-N-(1-methyl-2-oxopyrrolidin-3-yl)acetamide: Similar structure but with an acetamide group instead of a propanamide group.
2-methoxy-N-(1-methyl-2-oxopyrrolidin-3-yl)butanamide: Similar structure but with a butanamide group instead of a propanamide group.
2-methoxy-N-(1-methyl-2-oxopyrrolidin-3-yl)pentanamide: Similar structure but with a pentanamide group instead of a propanamide group.
Uniqueness
2-methoxy-N-(1-methyl-2-oxopyrrolidin-3-yl)propanamide is unique due to its specific combination of functional groups and the presence of the pyrrolidinone ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
2-methoxy-N-(1-methyl-2-oxopyrrolidin-3-yl)propanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N2O3/c1-6(14-3)8(12)10-7-4-5-11(2)9(7)13/h6-7H,4-5H2,1-3H3,(H,10,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OHSYAHIDZCBVFD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1CCN(C1=O)C)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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